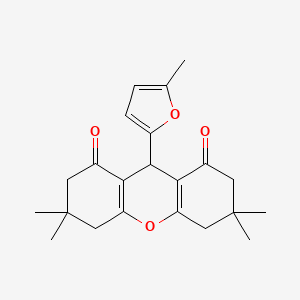
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.446. The purity is usually 95%.
BenchChem offers high-quality 3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One-pot Synthesis and Photophysical Properties
A study by Verma et al. (2011) described a facile and efficient protocol for synthesizing 9-aryl/alkyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-diones through a one-pot reaction of dimedone with aldehydes, highlighting the substance's photophysical properties via UV–vis and fluorescence spectroscopy. This approach is noted for its simplicity, high yield, and excellent purity, emphasizing the compound's potential in various scientific applications due to its significant optical behaviors (Verma et al., 2011).
Molecular Structure and Conformation
Abdelhamid et al. (2011) focused on the molecular structure of a similar compound, demonstrating how tetramethyloctahydroxanthen-1,8-dione substituents are arranged, offering insights into the compound's spatial configuration and its implications for chemical reactivity and interaction (Abdelhamid et al., 2011).
Synthetic Methodologies and Reaction Mechanisms
The work of Navarro et al. (2016) presents a synthesis method for the title compound via a one-pot reaction, showcasing an environmentally friendly process with a proposed reaction mechanism. This emphasizes the compound's utility in organic synthesis, particularly in creating complex molecules through simple, green chemistry approaches (Navarro et al., 2016).
Environmental Impact and Green Chemistry
A notable study by Kang et al. (2008) on the condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids highlights the environmental benefits of using green solvents in the synthesis of xanthene derivatives. This research underscores the compound's relevance in promoting sustainable chemical practices (Kang et al., 2008).
Crystal Structures and Analytical Techniques
Shi et al. (2007) synthesized and analyzed the crystal structures of related compounds, providing detailed insights into their molecular arrangements. Such studies are crucial for understanding the physical and chemical properties of these compounds, informing their potential applications in materials science and molecular engineering (Shi et al., 2007).
properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-12-6-7-15(25-12)20-18-13(23)8-21(2,3)10-16(18)26-17-11-22(4,5)9-14(24)19(17)20/h6-7,20H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSGZZLPHBYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-tetramethyl-9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)
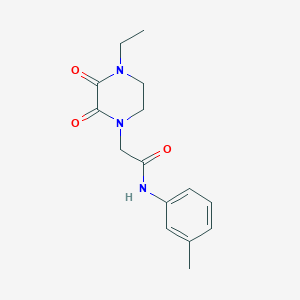
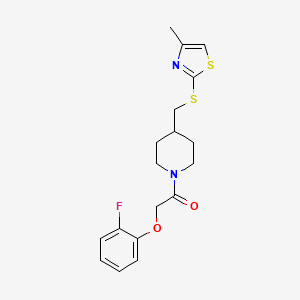
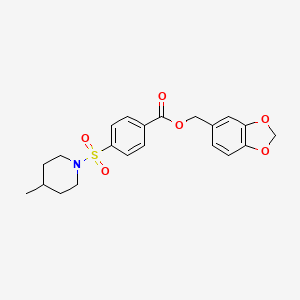
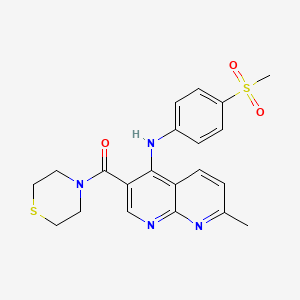
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
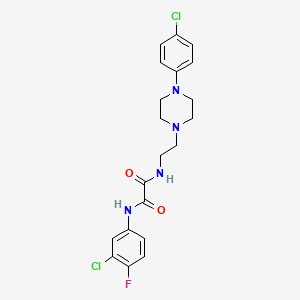
![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)
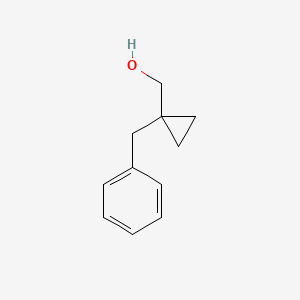
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)
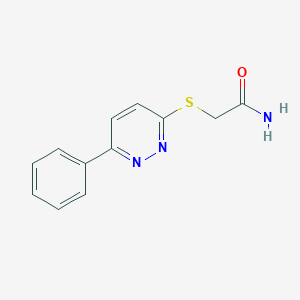
![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)